tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)azetane-1-carboxylate
Overview
Description
tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)azetane-1-carboxylate: is a complex organic compound with a molecular weight of 416.22 g/mol . This compound is notable for its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, an azetane ring, and a tert-butyl ester group.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle . The inhibition of CDK2 leads to a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The compound has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48–90 nM . These results suggest that the compound can effectively inhibit the growth of these cells.
Preparation Methods
The synthesis of tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)azetane-1-carboxylate typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Introduction of the Iodo Group: The iodo group is introduced via an iodination reaction, often using iodine or an iodine-containing reagent.
Azetane Ring Formation: The azetane ring is formed through a cyclization reaction involving suitable precursors.
Attachment of the tert-Butyl Ester Group: The final step involves esterification to attach the tert-butyl group to the azetane ring.
Chemical Reactions Analysis
tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)azetane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)azetane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Biological Research: The compound is used in studies investigating the biological activity of pyrazolo[3,4-d]pyrimidine derivatives, including their effects on cellular processes and signaling pathways.
Chemical Synthesis:
Comparison with Similar Compounds
tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)azetane-1-carboxylate can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate: This compound has a similar structure but features a pyrrolidine ring instead of an azetane ring.
tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate:
The uniqueness of this compound lies in its specific ring structure and the presence of the iodo group, which can be exploited for various chemical modifications and biological studies.
Properties
IUPAC Name |
tert-butyl 3-(4-amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)azetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN6O2/c1-13(2,3)22-12(21)19-4-7(5-19)20-11-8(9(14)18-20)10(15)16-6-17-11/h6-7H,4-5H2,1-3H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVXFVCBMHGHCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C3=NC=NC(=C3C(=N2)I)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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